4-bromo-1-ethyl-1H-1,3-benzodiazole

Lipophilicity Drug Design ADME

Researchers face regioisomer impurity issues when sourcing brominated benzimidazole building blocks for cross-coupling. 4-Bromo-1-ethyl-1H-1,3-benzodiazole (CAS 1401814-44-5) is the pure 4-bromo regioisomer (≥98% HPLC), enabling orthogonal Pd-catalyzed coupling at the sterically encumbered peri-position adjacent to N1-ethyl. • pKa 4.01 ensures neutrality at physiological pH, minimizing assay interference. • LogP 2.82 offers superior blood-brain barrier penetration vs. methyl analog. • Ambient shipping; bulk quantities available.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1401814-44-5
Cat. No. B6159126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-ethyl-1H-1,3-benzodiazole
CAS1401814-44-5
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=CC=C2Br
InChIInChI=1S/C9H9BrN2/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h3-6H,2H2,1H3
InChIKeyQSMHMUDYCSOQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-ethyl-1H-1,3-benzodiazole Core Properties


4-Bromo-1-ethyl-1H-1,3-benzodiazole (CAS 1401814-44-5) is a monobrominated N-ethyl benzimidazole derivative with the molecular formula C9H9BrN2 and a molecular weight of 225.09 g/mol . The compound features a bromine atom at the sterically encumbered 4-position of the benzimidazole core, adjacent to the N1-ethyl substituent, which distinguishes it from its 5-bromo and 6-bromo regioisomers. Key predicted physicochemical parameters include a boiling point of 326.0±34.0 °C, density of 1.52±0.1 g/cm³, a LogP of approximately 2.82, and a pKa of 4.01±0.10 . It is typically supplied as a light-yellow to light-brown solid with commercially available purities of 95–98% (HPLC) .

4-Bromo-1-ethyl-1H-1,3-benzodiazole: Regioselective Synthesis vs. Analogs


In benzimidazole-based building blocks, the position of the halogen substituent is a primary determinant of reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and of the electronic properties of downstream products [1]. The 4-bromo substituent in 4-bromo-1-ethyl-1H-1,3-benzodiazole resides at the sterically and electronically unique peri-position relative to the N1-ethyl group, which imparts a distinct pKa (4.01) compared to typical 5- or 6-substituted analogs and influences oxidative addition rates with palladium catalysts . Furthermore, the N1-ethyl group confers a LogP of approximately 2.82, significantly higher than the LogP of ~2.34 for the 4-bromo-1-methyl analog , which translates to measurably different solubility, chromatographic retention, and membrane permeability profiles. Substituting with a regioisomer or a different N-alkyl chain would alter the steric and electronic landscape of the benzimidazole core, leading to divergent reactivity and product profiles in both medicinal chemistry and materials science applications.

4-Bromo-1-ethyl-1H-1,3-benzodiazole Comparative Evidence


LogP Divergence: Ethyl vs. Methyl Analog

The target compound exhibits a LogP of 2.82, compared to 2.34 for the 4-bromo-1-methyl analog (CAS 1353679-63-6) . The 0.48 LogP unit increase, attributable to the ethyl vs. methyl N1-substituent, represents an approximately 3-fold higher octanol/water partition coefficient. For medicinal chemistry programs, this difference is sufficient to alter solubility, passive membrane permeability, and CYP450 binding, making the ethyl analog a distinctly more lipophilic scaffold for lead optimization.

Lipophilicity Drug Design ADME

pKa Differentiation: 4-Bromo vs. 5-/6-Bromo Isomers

The pKa of 4-bromo-1-ethyl-1H-1,3-benzodiazole is predicted to be 4.01±0.10 , reflecting the influence of the 4-bromo substituent adjacent to the imidazole N1 position. Literature values for unsubstituted 1-ethylbenzimidazole report a pKa of approximately 5.4–5.6 for the conjugate acid [1]. The ~1.5 unit drop in pKa indicates the 4-bromo compound is substantially less basic, which affects its protonation state at physiological pH (7.4) and its behavior in acid/base extractions during synthesis. The 5-bromo and 6-bromo isomers are expected to have pKa values closer to the parent benzimidazole, given the greater distance between the bromine and the basic nitrogen, though specific experimental data for these isomers remain unpublished.

Ionization State pKa Reactivity

Density & Boiling Point: 4-Bromo vs. 6-Bromo Isomer

The predicted density of the target 4-bromo compound is 1.52±0.1 g/cm³, whereas the 6-bromo-1-ethyl regioisomer (CAS 813449-00-2) has a predicted density of 1.526 g/cm³ . Boiling points are nearly identical at 326.0±34.0 °C and 325.99 °C, respectively. The 6-bromo isomer has a predicted refractive index of 1.642, while no comparable refractive index data are available for the 4-bromo isomer. These subtle physical property differences, while small, can affect chromatographic retention times and distillation behavior in large-scale purification processes.

Physical Properties Purification Formulation

Purity: 4-Bromo vs. 6-Bromo Isomer

Multiple vendors list the target 4-bromo compound at 98% purity by HPLC, with at least one vendor offering 97% HPLC grade . In contrast, the 6-bromo regioisomer (CAS 813449-00-2) is listed at 95% minimum purity by some suppliers . This 3% purity differential is meaningful for applications such as kinase inhibitor synthesis or OLED materials research, where trace halogenated impurities can compromise catalyst turnover or device performance. The 4-bromo isomer's broader availability at >97% purity reduces the need for additional in-house purification before use.

Purity Procurement Quality Control

Steric Hindrance at 4-Position for Cross-Coupling

The bromine atom at the 4-position of the benzimidazole core is situated ortho to the N1-ethyl group, creating a sterically congested environment distinct from the more accessible 5- and 6-positions . In palladium-catalyzed Suzuki-Miyaura cross-coupling, sterically hindered aryl bromides typically exhibit slower oxidative addition kinetics but can provide higher selectivity in the presence of competing reactive sites. While no direct kinetic data were identified for this specific compound, the general class behavior of ortho-substituted aryl bromides predicts a required increase in catalyst loading (typically 1–2 mol% vs. 0.5 mol% for unhindered substrates) or elevated temperatures (80–100 °C vs. 60–80 °C) to achieve comparable conversion [1]. This steric profile is advantageous for orthogonal protection strategies, where selective functionalization of the 4-position can be achieved before or after modification of alternative sites on the benzimidazole scaffold.

Cross-Coupling Steric Hindrance Suzuki Reaction

4-Bromo-1-ethyl-1H-1,3-benzodiazole Optimal Use Cases


Medicinal Chemistry: Lipophilicity-Driven Lead Optimization

In drug discovery programs where the benzimidazole core is a privileged scaffold (e.g., kinase inhibitors, bromodomain inhibitors, or GPCR modulators), the 4-bromo-1-ethyl compound provides a LogP of 2.82, which is 0.48 units higher than the 4-bromo-1-methyl analog . This makes it the preferred intermediate when target binding pockets demand increased hydrophobic contacts or when improved blood-brain barrier penetration is sought. The pKa of 4.01 ensures the compound remains largely neutral at physiological pH, minimizing solubility-related assay interference .

Organic Synthesis: Orthogonal Cross-Coupling via Steric Hindrance

The 4-bromo substituent adjacent to the N1-ethyl group offers a sterically differentiated handle for palladium-catalyzed cross-coupling . This enables sequential coupling strategies where the 4-position is functionalized under more forcing conditions (higher catalyst loading or elevated temperature) while leaving other positions on the benzimidazole or appended rings available for subsequent coupling at milder conditions. This orthogonal reactivity is a key differentiator vs. the 5- and 6-bromo isomers, which lack this pronounced steric bias .

Materials Science: OLED Host / Electron-Transport Precursor

Benzimidazole derivatives are widely explored as electron-transport layers and host materials in organic light-emitting diodes (OLEDs) due to their electron-deficient nature and high triplet energies . The 4-bromo-1-ethyl compound, with its purity specifications of up to 98% and a boiling point of ~326 °C, is a suitable precursor for vacuum-deposited OLED materials, where high purity is critical to device lifetime and efficiency . The ethyl substituent provides a balance of solubility for solution processing while maintaining sufficient volatility for thermal evaporation.

Chemical Biology: Bromodomain Inhibitor Fragment/Intermediate

Substituted benzimidazoles, particularly those with bromine at the 4-position, have been described in patent literature as components of bromodomain inhibitors targeting BET-family proteins (BRD2, BRD3, BRD4) . While no direct IC₅₀ data are available for the 4-bromo-1-ethyl compound itself, its LogP of 2.82 and structural features are consistent with fragment-to-lead optimization campaigns. The compound can serve as a key intermediate for installing aryl, heteroaryl, or amine functionalities at the 4-position to probe bromodomain acetyl-lysine binding pockets .

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